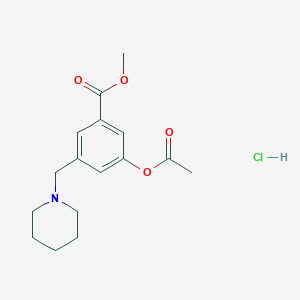
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride is a complex organic compound that features a benzoate ester linked to a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then acetylated using acetic anhydride to yield methyl 3-acetyloxybenzoate. The final step involves the nucleophilic substitution of the acetylated ester with piperidine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzoate ester can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 3-(piperidin-1-ylmethyl)benzoate: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Uniqueness
Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride is unique due to the presence of both the acetyl and piperidine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
5432-82-6 |
|---|---|
分子式 |
C16H22ClNO4 |
分子量 |
327.80 g/mol |
IUPAC 名称 |
methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-12(18)21-15-9-13(8-14(10-15)16(19)20-2)11-17-6-4-3-5-7-17;/h8-10H,3-7,11H2,1-2H3;1H |
InChI 键 |
OSZHHJWHHGMLGI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)OC)CN2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14000993.png)


![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
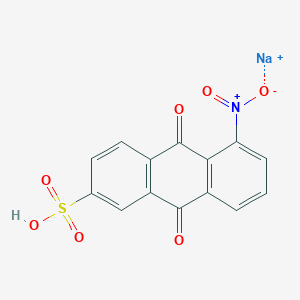
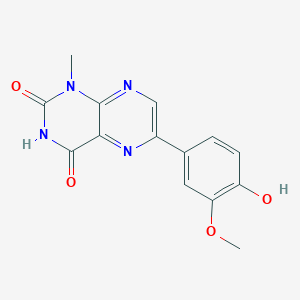
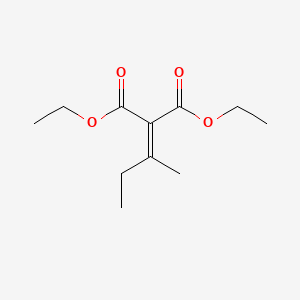
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
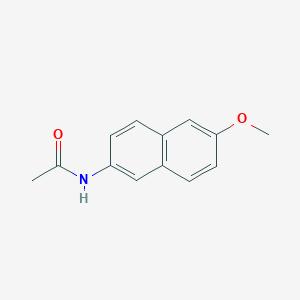

![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
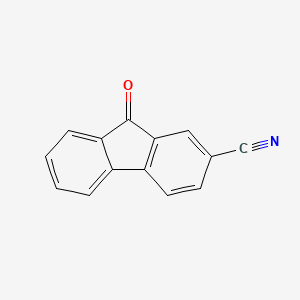
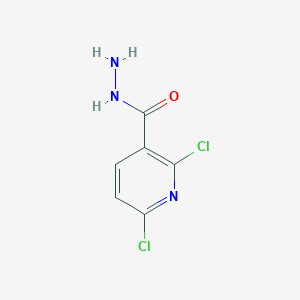
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
